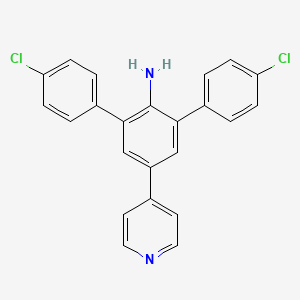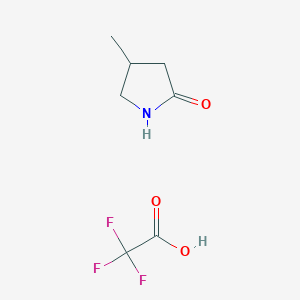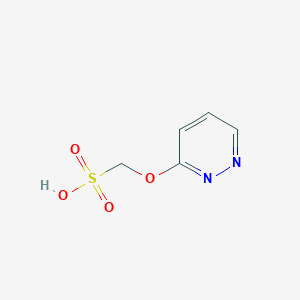![molecular formula C18H21N3O B12606967 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine CAS No. 647845-59-8](/img/structure/B12606967.png)
6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Ethoxy-phenyl)-1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin ist eine heterocyclische Verbindung, die zur Pyridazin-Familie gehört. Pyridazine sind bekannt für ihre vielfältigen pharmakologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht . Diese Verbindung hat mit ihrer einzigartigen Struktur in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(2-Ethoxy-phenyl)-1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Reaktion von Hydrazinderivaten mit Ketonen oder Estern, gefolgt von einer Cyclisierung zur Bildung des Pyridazinrings . Die Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren wie Palladium oder Kupfer und Lösungsmitteln wie Ethanol oder Dimethylformamid .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und die Optimierung der Reaktionsbedingungen können die Ausbeute und Reinheit des Endprodukts verbessern . Darüber hinaus ist die Skalierbarkeit des Syntheseprozesses für industrielle Anwendungen entscheidend.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or esters, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product . Additionally, the scalability of the synthesis process is crucial for industrial applications.
Analyse Chemischer Reaktionen
Reaktionstypen
6-(2-Ethoxy-phenyl)-1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in die Verbindung einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel wie Brom . Die Reaktionsbedingungen, wie Temperatur und Lösungsmittel, werden anhand der gewünschten Transformation optimiert.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Ketonen oder Aldehyden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die Verbindung einführen können .
Wissenschaftliche Forschungsanwendungen
6-(2-Ethoxy-phenyl)-1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Der Wirkmechanismus von 6-(2-Ethoxy-phenyl)-1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Zum Beispiel kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu seinen beobachteten pharmakologischen Wirkungen führt . Die genauen molekularen Ziele und Signalwege können je nach spezifischer Anwendung und biologischem Kontext variieren.
Wirkmechanismus
The mechanism of action of 6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu 6-(2-Ethoxy-phenyl)-1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin umfassen andere Pyridazinderivate wie:
Pyridazinon: Bekannt für sein breites Spektrum pharmakologischer Aktivitäten.
Pyrimidin: Eine weitere Diazinverbindung mit vielfältigen biologischen Aktivitäten.
Pyrazin: Eine verwandte Verbindung mit Anwendungen in der Pharmazeutik und Agrochemie.
Einzigartigkeit
Was 6-(2-Ethoxy-phenyl)-1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin auszeichnet, ist sein spezifisches Substitutionsschema und das Vorhandensein der Ethoxy-Phenylgruppe, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann . Diese einzigartige Struktur macht sie zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung.
Eigenschaften
CAS-Nummer |
647845-59-8 |
|---|---|
Molekularformel |
C18H21N3O |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
6-(2-ethoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C18H21N3O/c1-6-22-16-10-8-7-9-15(16)21-13(4)17-11(2)19-20-12(3)18(17)14(21)5/h7-10H,6H2,1-5H3 |
InChI-Schlüssel |
BPSOINWXAMMGJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1N2C(=C3C(=NN=C(C3=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)
![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)


![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)

![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)

![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Benzoic acid, 4-[[4-methyl-2-(trimethylsilyl)phenyl]thio]-, methyl ester](/img/structure/B12606974.png)
